racemic Galicaftor
Description
Genetic and Molecular Basis of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Dysfunction
Cystic fibrosis is an autosomal recessive disease caused by mutations in the gene that encodes the cystic fibrosis transmembrane conductance regulator (CFTR) protein. nih.gov For an individual to have CF, they must inherit two mutated copies of the CFTR gene, one from each parent. The CFTR protein functions as a chloride ion channel on the surface of epithelial cells in various organs, including the lungs, pancreas, and digestive system. This channel is crucial for regulating the balance of salt and water across cell membranes.
Mutations in the CFTR gene can lead to the production of a non-functional or partially functional protein. The most common mutation, found in approximately 90% of people with CF, is a deletion of the amino acid phenylalanine at position 508, known as F508del. nih.govnih.gov This specific deletion results in a misfolded CFTR protein that is recognized as defective by the cell's quality control system and is subsequently targeted for premature degradation. researchgate.netbiorxiv.org Consequently, an insufficient amount of the CFTR protein reaches the cell surface to perform its function, leading to the thick, sticky mucus characteristic of CF. nih.gov
CFTR mutations are categorized into different classes based on the specific defect they cause in the protein. These classes range from a complete lack of protein production (Class I) to reduced stability at the cell surface (Class VI). The F508del mutation is primarily classified as a Class II mutation, characterized by defective protein processing and trafficking. clinicaltrials.gov
Contemporary Paradigm of CFTR Modulator Development
The development of CFTR modulators represents a paradigm shift in CF treatment, moving from managing symptoms to targeting the fundamental protein defect. nih.gov These small molecules are designed to restore the function of the mutated CFTR protein and are broadly categorized into correctors and potentiators. stocktitan.net
Correctors are compounds that aim to fix the misfolded CFTR protein, allowing it to be properly processed and trafficked to the cell surface. stocktitan.net This is particularly relevant for Class II mutations like F508del. youtube.comPotentiators , on the other hand, work on CFTR channels that are already at the cell surface but have a defect in their opening and closing (gating). They act to hold the channel open, increasing the flow of chloride ions. nih.govstocktitan.net
The current therapeutic strategy often involves a combination of correctors and potentiators to maximize the functional rescue of the CFTR protein. youtube.com The development of triple-combination therapies, which may include multiple correctors with different mechanisms of action alongside a potentiator, has shown significant clinical benefit for a large proportion of the CF population. nih.gov
The Role and Classification of Racemic Galicaftor (B605081) as a CFTR Corrector
Racemic galicaftor, also known by the development codes GLPG2222 and ABBV-2222, is classified as a CFTR corrector. nih.gov Specifically, it is a Type I corrector, a class of molecules that includes other compounds like lumacaftor (B1684366) and tezacaftor (B612225). researchgate.netresearchgate.net Type I correctors are designed to bind to a hydrophobic pocket within the first transmembrane domain (TMD1) of the CFTR protein. researchgate.netbiorxiv.orgnih.gov This binding stabilizes the TMD1 during the protein's early biogenesis, preventing its premature degradation and thereby facilitating the correct folding and trafficking of the F508del-CFTR protein to the cell surface. researchgate.netbiorxiv.orgnih.gov
In preclinical studies, this compound demonstrated potent in vitro functional activity in primary patient cells with the F508del/F508del genotype, with a reported half-maximal effective concentration (EC50) of less than 10 nM. nih.govacc.org It has been investigated in Phase 1 and Phase 2 clinical trials, both as a standalone therapy and in combination with other CFTR modulators. nih.govucc.iebioworld.com More recently, Sionna Therapeutics acquired the rights to galicaftor and is developing it as part of new dual-combination therapies. stocktitan.net
Foundational Academic Questions Guiding this compound Investigation
The investigation into this compound and similar molecules has been driven by key academic questions aimed at overcoming the challenges of correcting the F508del-CFTR defect:
How can the misfolded F508del-CFTR protein be stabilized to prevent its premature degradation? The primary defect of the F508del mutation is protein misfolding and subsequent degradation. A central research question has been to identify small molecules that can act as "pharmacological chaperones" to assist in the proper folding of the protein.
Which domains of the CFTR protein are the most effective targets for corrector molecules? Research has focused on identifying specific binding sites on the CFTR protein where a small molecule could exert a corrective effect. The discovery that stabilizing the TMD1 could allosterically rescue the F508del defect was a significant step forward. researchgate.netbiorxiv.org
Can different classes of correctors work synergistically to achieve a greater rescue of CFTR function? As the complexity of the F508del-CFTR defect became better understood, researchers hypothesized that combining correctors targeting different structural problems could lead to improved outcomes. This has led to the development of dual and triple combination therapies. stocktitan.netbiospace.com
What level of CFTR function needs to be restored to achieve a clinically meaningful benefit? A crucial question in the field is determining the threshold of CFTR activity—often measured by changes in sweat chloride concentration and lung function—that translates into improved health for individuals with CF. nih.govbioworld.com
Detailed Research Findings
The clinical development of this compound (GLPG2222) has included several key studies to evaluate its potential as a CFTR corrector.
FLAMINGO Trial
The FLAMINGO study was a Phase 2a, randomized, double-blind, placebo-controlled trial that evaluated this compound in subjects homozygous for the F508del mutation. The study assessed the safety, tolerability, and efficacy of different doses of the compound. nih.govucc.iebioworld.com
| Parameter | Result | Reference |
|---|---|---|
| Maximum Decrease in Sweat Chloride Concentration | -17.6 mmol/L (with 200 mg dose) | nih.gov |
| Statistical Significance | p < 0.0001 | nih.gov |
| Effect on Pulmonary Function (ppFEV1) | No significant effects reported | nih.govbioworld.com |
ALBATROSS Trial
The ALBATROSS trial was a Phase 2 study that investigated this compound in CF patients heterozygous for the F508del mutation and a gating (Class III) mutation, who were already on stable treatment with the potentiator ivacaftor. ucc.ieglpg.comclinicaltrialsarena.com
| Parameter | Result | Reference |
|---|---|---|
| Decrease in Sweat Chloride Concentration | -7.4 mmol/L (with 300 mg dose) | nih.gov |
| Statistical Significance | p < 0.05 | nih.gov |
| Increase in Percent Predicted FEV1 (ppFEV1) | +2.2% (with 300 mg dose) | glpg.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H21F4NO7 |
|---|---|
Molecular Weight |
559.5 g/mol |
IUPAC Name |
4-[(2S,4S)-4-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic acid |
InChI |
InChI=1S/C28H21F4NO7/c29-26(30)37-17-6-7-18-19(13-21(38-22(18)12-17)14-1-3-15(4-2-14)24(34)35)33-25(36)27(9-10-27)16-5-8-20-23(11-16)40-28(31,32)39-20/h1-8,11-12,19,21,26H,9-10,13H2,(H,33,36)(H,34,35)/t19-,21-/m0/s1 |
InChI Key |
QVDYQHXNAQHIKH-FPOVZHCZSA-N |
Isomeric SMILES |
C1CC1(C2=CC3=C(C=C2)OC(O3)(F)F)C(=O)N[C@H]4C[C@H](OC5=C4C=CC(=C5)OC(F)F)C6=CC=C(C=C6)C(=O)O |
Canonical SMILES |
C1CC1(C2=CC3=C(C=C2)OC(O3)(F)F)C(=O)NC4CC(OC5=C4C=CC(=C5)OC(F)F)C6=CC=C(C=C6)C(=O)O |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Racemic Galicaftor Action
Direct Interaction with the CFTR Protein
Galicaftor's therapeutic effect stems from its direct binding to the CFTR protein, which induces a cascade of molecular events that counteracts the structural and functional deficits caused by the F508del mutation. This interaction is crucial for rescuing the mutant protein from its typical fate of premature degradation.
Computational and experimental studies have identified key domains within the CFTR protein where corrector molecules like Galicaftor (B605081) bind. These binding events are critical for allosterically modulating the protein's conformation and stability. For Type I correctors, which include molecules structurally similar to Galicaftor, binding sites have been proposed in both the transmembrane and nucleotide-binding domains. nih.govnih.gov
Research indicates that Galicaftor corrects the F508del-CFTR protein primarily through its action on the first membrane-spanning domain (MSD1), also known as Transmembrane Domain 1 (TMD1). selleckchem.com Computational docking studies performed on a library of structurally similar corrector drugs, including Galicaftor, have shown that a binding site located in TMD1 is favorable for these types of molecules in both wild-type and F508del-CFTR. nih.govnih.gov This interaction at the protein-membrane interface is thought to be a critical first step in stabilizing the nascent CFTR protein during its synthesis and folding within the endoplasmic reticulum. researchgate.net
In addition to its interaction with TMD1, Galicaftor plays a crucial role in stabilizing the interface between the first Nucleotide Binding Domain (NBD1) and the membrane-spanning domains. selleckchem.com The F508del mutation, located in NBD1, leads to both thermodynamic instability of the domain and weakens the assembly between NBD1 and other parts of the protein, such as intracellular loop 4 (ICL4) in TMD2. nih.govbioworld.com Galicaftor's action helps to stabilize this critical NBD1-MSD interface. selleckchem.com Computational models suggest that the F508del mutation may even create a favorable binding site in NBD1 for corrector molecules. nih.govnih.gov By stabilizing this interface, Galicaftor facilitates the proper domain assembly required for the protein's conformational maturation. nih.gov
| Target Domain | Proposed Interaction with Racemic Galicaftor | Consequence of Interaction |
| TMD1 | Direct binding to a favorable site within the first membrane-spanning domain. nih.govnih.gov | Initial stabilization of the protein structure during folding. selleckchem.com |
| NBD1 Interface | Stabilization of the interface between NBD1 and the membrane-spanning domains. selleckchem.com | Promotes proper inter-domain assembly and counteracts instability caused by the F508del mutation. nih.govbioworld.com |
The binding of Galicaftor to TMD1 and the stabilization of the NBD1 interface are believed to induce and stabilize a more native-like conformation of the F508del-CFTR protein. nih.gov The F508del mutation disrupts the normal folding pathway, leading to a misfolded and aggregation-prone state. mdpi.com Correctors like Galicaftor act as pharmacological chaperones, guiding the mutant protein toward a more energetically favorable and functional conformation. This correction of the protein's three-dimensional structure is a prerequisite for its recognition by the cellular machinery that transports proteins from the endoplasmic reticulum to their final destination at the plasma membrane. mdpi.com
A primary consequence of the F508del mutation is the retention of the misfolded CFTR protein in the endoplasmic reticulum (ER) by the cell's quality control system, which ultimately targets it for premature degradation. mdpi.comnih.gov Galicaftor's ability to correct the folding defect allows the mutant protein to bypass this ER quality control checkpoint.
By promoting the proper folding and conformational maturation of F508del-CFTR, Galicaftor facilitates its successful processing through the Golgi apparatus and subsequent trafficking to the plasma membrane. selleckchem.com Experimental data shows that Galicaftor is a potent corrector that promotes the maturation of F508del-CFTR. selleckchem.com This is evidenced by its potent in vitro functional activity in primary patient cells that are homozygous for the F508del mutation, where it demonstrates an EC50 of less than 10 nM. medchemexpress.comselleckchem.com The successful trafficking and insertion of the corrected F508del-CFTR into the plasma membrane increases the density of functional channels on the cell surface, which is the ultimate goal of corrector-based therapies. nih.govnih.gov
| Compound | EC50 in F508del/F508del primary cells | Mechanism of Rescue |
| This compound | <10 nM medchemexpress.comselleckchem.com | Promotes maturation and trafficking of F508del-CFTR by stabilizing the protein structure. selleckchem.com |
Table of Compound Names
| Common Name | Other Names |
| Galicaftor | ABBV-2222, GLPG-2222 |
| Lumacaftor (B1684366) | VX-809 |
| Tezacaftor (B612225) | VX-661 |
| Elexacaftor | VX-445 |
| Ivacaftor | VX-770 |
| Corr-4a | N/A |
Promotion of Mutant CFTR Protein Maturation and Trafficking to the Plasma Membrane
Impact on Diverse CFTR Mutations, including Rare Variants
Galicaftor, also known as ABBV-2222 or SION-2222, is a transmembrane domain 1 (TMD1)-directed CFTR corrector cysticfibrosisnewstoday.comstocktitan.net. Its therapeutic potential has been primarily investigated in the context of the most common CF-causing mutation, F508del. In preclinical studies, galicaftor has demonstrated the ability to improve the function of the F508del-CFTR protein cysticfibrosisnewstoday.comstocktitan.netsionnatx.com. When used in combination with nucleotide-binding domain 1 (NBD1) stabilizers, such as SION-719 and SION-451, galicaftor has been shown to correct the maturation and function of F508del-CFTR to wild-type levels in cystic fibrosis human bronchial epithelial (CFHBE) cells cysticfibrosisnewstoday.comstocktitan.netsionnatx.combiospace.comglobenewswire.com. This synergistic effect highlights the importance of targeting different domains of the CFTR protein to achieve maximal correction cysticfibrosisnewstoday.comsionnatx.com.
Clinical trial data from studies involving patients with the F508del mutation, either homozygous or heterozygous, have shown that galicaftor treatment leads to dose-dependent decreases in sweat chloride concentrations, a key biomarker of CFTR function nih.gov.
While the majority of research has focused on the F508del mutation, the impact of galicaftor on a broader range of CFTR mutations, particularly rare variants, is an area of ongoing investigation. The development of CFTR modulators is moving towards personalized medicine, where treatment strategies are tailored to specific genotypes nih.gov. However, specific data detailing the efficacy of this compound on a diverse array of rare CFTR mutations is not yet extensively available in published literature.
Functional Restoration of CFTR Activity in Cellular Systems
The primary function of CFTR is to act as a chloride and bicarbonate channel on the apical surface of epithelial cells nih.gov. Mutations in the CFTR gene can lead to a dysfunctional protein, resulting in impaired ion transport and the subsequent clinical manifestations of cystic fibrosis. Galicaftor, as a CFTR corrector, aims to restore these fundamental functions.
Enhancement of Chloride Channel Conductance
By aiding in the proper folding and trafficking of mutant CFTR protein to the cell surface, galicaftor increases the number of functional channels available for ion transport cff.org. Preclinical studies using in vitro cell-based assays are crucial for quantifying the restoration of chloride transport nih.govclinpgx.orgbohrium.com. For the F508del mutation, combination therapies including galicaftor have been shown to restore CFTR-dependent chloride transport to levels comparable to wild-type CFTR in CFHBE cells cysticfibrosisnewstoday.comstocktitan.netsionnatx.com. This restoration of chloride conductance is a critical step in re-establishing normal epithelial function.
Modulation of Bicarbonate Transport and Secretion
In addition to chloride, CFTR also plays a vital role in bicarbonate secretion nih.govnih.govresearchgate.net. Defective bicarbonate transport contributes to the pathophysiology of CF by altering the pH and viscosity of luminal fluids researchgate.netresearchgate.net. While the direct effects of this compound on bicarbonate permeability have not been extensively detailed in available research, the restoration of CFTR channel function by correctors is generally expected to improve bicarbonate transport nih.govresearchgate.net. Studies on other CFTR correctors have shown that they can rescue bicarbonate secretion, although the extent of this rescue may vary researchgate.net. Further research is needed to specifically quantify the impact of this compound on bicarbonate transport across different CFTR mutations.
Influence on Cellular Homeostasis and Interacting Pathways
The restoration of CFTR function by this compound has broader implications for cellular and epithelial physiology beyond the correction of the primary ion transport defect.
Potential Modulation of Other Ion Channels and Transporters beyond CFTR
The specificity of pharmacological agents is a critical aspect of their safety and efficacy. "Off-target" effects, where a drug interacts with proteins other than its intended target, are a common phenomenon in drug development nih.govicr.ac.uknih.govlesswrong.comcriver.com. Currently, there is a lack of specific published data on the potential off-target effects of this compound on other ion channels and transporters. Investigating the broader pharmacological profile of galicaftor is essential to fully understand its cellular impact and to anticipate any potential unintended consequences of its use.
Stereochemical Considerations and Synthetic Methodologies for Racemic Galicaftor
Enantiomeric Characterization of Racemic Galicaftor (B605081)
Identification and Separation of Enantiomers
The separation of a racemic mixture into its individual enantiomers, a process known as chiral resolution, is a crucial step in the characterization of chiral drugs. Common techniques for chiral separation include high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs). These methods exploit the differential interactions between the enantiomers and the chiral selector immobilized on the column, leading to their separation. clinicaltrials.govnih.govmdpi.comresearchgate.net
Table 1: General Parameters for Chiral HPLC Method Development
| Parameter | Description | Common Choices |
| Chiral Stationary Phase (CSP) | The chiral selector that interacts differentially with the enantiomers. | Polysaccharide-based (Cellulose, Amylose), Pirkle-type, Macrocyclic antibiotics |
| Mobile Phase | The solvent system that carries the sample through the column. | Normal Phase (e.g., Hexane/Ethanol), Reversed-Phase (e.g., Acetonitrile/Water) |
| Additives | Modifiers added to the mobile phase to improve peak shape and resolution. | Acids (e.g., Trifluoroacetic acid), Bases (e.g., Diethylamine) |
| Flow Rate | The speed at which the mobile phase is pumped through the column. | Typically 0.5 - 2.0 mL/min for analytical scale |
| Detection | The method used to detect the separated enantiomers. | UV-Vis, Mass Spectrometry (MS) |
This table presents a generalized overview of parameters for developing a chiral HPLC method and is not specific to Galicaftor.
Comparative Analysis of Enantiomeric Activity on CFTR Function
Once separated, the individual enantiomers of Galicaftor would need to be evaluated for their activity on CFTR function, particularly in correcting the F508del-CFTR mutation. It is common for one enantiomer (the eutomer) to be significantly more active than the other (the distomer). In some cases, the distomer may be inactive or even contribute to off-target effects.
Studies on other CFTR modulators have demonstrated the importance of stereochemistry in their activity. nih.gov A comparative analysis of Galicaftor's enantiomers would likely involve in vitro assays using cell lines expressing the F508del-CFTR protein. The primary endpoint would be the measurement of CFTR channel function, often assessed through techniques like the Ussing chamber assay, which measures ion transport across epithelial cell monolayers. nih.gov The potency (EC50) and efficacy of each enantiomer would be determined to establish their relative contribution to the therapeutic effect of the racemic mixture. Galicaftor has shown potent in vitro functional activity in primary patient cells with the F508del/F508del CFTR mutation, exhibiting an EC50 of less than 10 nM. nih.govnih.gov A comparative study would reveal if this high potency is attributable to one or both enantiomers.
Stereoselective Interactions at the CFTR Binding Site
The differential activity of enantiomers arises from their stereoselective interactions with the chiral environment of their biological target, in this case, the CFTR protein. The binding of a drug molecule to its receptor is a three-dimensional interaction, and the precise spatial arrangement of atoms in an enantiomer determines its ability to fit into the binding pocket.
Computational modeling and structural biology techniques can provide insights into these stereoselective interactions. Docking studies could be performed to predict the binding modes of the individual Galicaftor enantiomers to the F508del-CFTR protein. Such studies could help identify key amino acid residues within the binding site that interact differently with each enantiomer, explaining any observed differences in activity. The binding of CFTR correctors is complex, with potential interactions at various domains of the protein, including the membrane-spanning domains (MSDs) and nucleotide-binding domains (NBDs). nih.govnih.gov Understanding how each enantiomer of Galicaftor interacts with these domains would be crucial for a complete picture of its mechanism of action.
Synthetic Pathways for Racemic Galicaftor
The development of a robust and efficient synthetic route is fundamental for the production of any pharmaceutical agent. For this compound, the focus would be on a total synthesis that is scalable and cost-effective.
Development of Efficient Total Synthesis Routes
The total synthesis of a complex molecule like Galicaftor typically involves a retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, commercially available starting materials. stanford.edunih.govrsc.orgresearchgate.netscirp.org While a specific, detailed synthetic route for this compound has not been publicly disclosed, general strategies for the synthesis of similar complex molecules often involve the construction of key fragments that are later coupled together.
Multicomponent reactions, which allow for the formation of multiple bonds in a single step, are often employed to increase synthetic efficiency. nih.govnih.gov The synthesis would likely involve the formation of the core heterocyclic systems present in the Galicaftor structure, followed by the introduction of the various substituents.
Key Chemical Transformations and Intermediates
The synthesis of this compound would involve a series of key chemical transformations to assemble the final structure. These transformations would likely include standard organic reactions such as carbon-carbon bond-forming reactions (e.g., Suzuki or Heck couplings), amidation reactions to form the amide bond, and various functional group interconversions. researchgate.net
The synthesis would proceed through a number of key intermediates, which are stable compounds that are isolated at various stages of the synthetic sequence. The characterization of these intermediates is crucial to ensure the correct structure is being built.
Table 2: Potential Key Intermediates in the Synthesis of this compound
| Intermediate Type | Description |
| Substituted Aromatic Precursors | Functionalized benzene (B151609) rings that form the building blocks of the molecule. |
| Heterocyclic Core Structures | The central ring systems of the Galicaftor molecule. |
| Advanced Fragments | More complex intermediates formed by the coupling of simpler precursors. |
This table provides a hypothetical and generalized list of intermediate types that might be involved in the synthesis of a complex molecule like this compound. It is not based on a published synthesis of Galicaftor.
The final step in the synthesis would be the coupling of the major fragments to yield the this compound molecule, which would then be purified to meet pharmaceutical standards. The development of such a synthesis requires careful optimization of reaction conditions at each step to maximize yield and minimize the formation of impurities.
Stereoselective Synthesis Strategies for Individual Enantiomers
The development of stereoselective routes to the individual enantiomers of galicaftor has been a subject of significant research. These strategies are designed to control the formation of the two chiral centers in the chroman ring system of the molecule, leading to the desired (2R,4R) or (2S,4S) configuration.
Asymmetric catalysis is a powerful tool for establishing stereocenters with high enantiomeric purity and has been applied to the synthesis of key intermediates for galicaftor. A notable strategy involves the palladium-catalyzed conjugate addition of an aryl boronic acid to a chromenone precursor. This reaction utilizes a chiral ligand to direct the stereochemical outcome of the addition, thereby creating the chiral center at the 2-position of the chroman ring with high enantioselectivity. acs.org
For the synthesis of galicaftor, a substituted chromenone is reacted with an appropriate aryl boronic acid in the presence of a palladium catalyst and a chiral ligand, such as (S)-tert-butyl Py-OX. This method affords the corresponding chromanone intermediate with good enantioselectivity. acs.org The use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into the substrate to control the stereochemical course of a reaction, represents another viable strategy in asymmetric synthesis. acs.orgsigmaaldrich.com Although not explicitly detailed as the primary strategy for the core synthesis of galicaftor in the primary literature, the principle of using a chiral entity to influence the formation of a stereocenter is a fundamental concept in the synthesis of enantiomerically pure pharmaceuticals. acs.orgsigmaaldrich.com
The following table summarizes a key asymmetric catalysis step in the synthesis of a galicaftor precursor:
| Reaction Step | Chiral Ligand | Key Transformation | Enantioselectivity | Reference |
|---|---|---|---|---|
| Palladium-Catalyzed Conjugate Addition | (S)-tert-butyl Py-OX | Chromenone to Chiral Chromanone | Good | acs.org |
Diastereoselective synthesis involves the creation of a new stereocenter in a molecule that already contains one or more stereocenters, leading to the preferential formation of one diastereomer over others. In the context of galicaftor synthesis, once the chiral center at the 2-position of the chromanone is established via asymmetric catalysis, the subsequent reduction of a ketone or oxime functionality at the 4-position can be controlled to favor the desired diastereomer. acs.org
Specifically, the chiral chromanone intermediate is converted to an oxime. The hydrogenation of this oxime using a catalyst such as Raney Nickel leads to the formation of a diastereomeric mixture of the corresponding amines. This diastereomeric mixture can then be separated using standard chromatographic techniques, such as chiral chromatography, to isolate the desired (2R,4R)-amine precursor. acs.org This separation is possible because diastereomers have different physical properties.
The separated chiral amine is then coupled with 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid to yield the final galicaftor enantiomer. acs.org This resolution of a diastereomeric mixture is a critical step in obtaining the enantiomerically pure active pharmaceutical ingredient.
The table below outlines the diastereoselective synthesis and resolution process for a key intermediate of galicaftor:
| Reaction Step | Reagents/Conditions | Outcome | Separation Method | Reference |
|---|---|---|---|---|
| Hydrogenation of Chiral Oxime | Raney Nickel, H₂ | Formation of a diastereomeric mixture of amines | Chiral Chromatography | acs.org |
| Amide Coupling | 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid, Coupling agent | Formation of the desired (2R,4R)-galicaftor enantiomer | - | acs.org |
Preclinical Pharmacological Characterization of Racemic Galicaftor
Preclinical Pharmacodynamics in Relevant Animal Models
The preclinical evaluation of a cystic fibrosis transmembrane conductance regulator (CFTR) corrector like galicaftor (B605081) involves assessing its ability to rescue the function of the mutated CFTR protein in appropriate biological systems. This typically includes in vitro assays and in vivo studies in animal models that replicate aspects of cystic fibrosis (CF) pathology.
A variety of animal models are utilized in CF research to investigate disease pathophysiology and test therapeutic agents. These models include genetically engineered mice, ferrets, pigs, sheep, and rats that carry mutations in the CFTR gene, with the F508del mutation being the most common. nih.gov The choice of animal model is critical, as the responsiveness to CFTR modulators can vary between species due to differences in the CFTR protein sequence and structure. nih.gov For instance, ferret, pig, sheep, and rabbit CFTR are naturally more responsive to modulators of human CFTR. nih.gov While specific in vivo studies detailing the use of these models for racemic galicaftor are not extensively published, research on other correctors, such as glafenine, has utilized mice with the F508del-CFTR mutation to assess efficacy. nih.gov
The efficacy of a CFTR corrector is evaluated by its ability to increase the amount of functional CFTR protein at the cell surface, leading to restored chloride ion transport. In preclinical studies, this is often measured in various tissues. For example, in studies with the corrector glafenine, efficacy was assessed by measuring the short-circuit current (Isc) response in intestinal tissues isolated from ΔF508-CFTR mice, which is an indicator of restored CFTR function. nih.gov While detailed in vivo efficacy data for this compound in animal tissues is limited in publicly available literature, its potent in vitro activity has been established. Galicaftor (also known as ABBV-2222) has been shown to be a potent CFTR corrector, promoting the maturation of the F508del-CFTR protein in cultured cells. selleckchem.comnih.gov It exhibits an EC50 value of less than 10 nM in primary patient cells homozygous for the F508del mutation. nih.govnih.gov This in vitro potency suggests a potential for in vivo efficacy.
Preclinical Pharmacokinetic Profiles
The pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a cornerstone of preclinical evaluation, providing essential information for predicting its behavior in humans.
Preclinical ADME studies are conducted in various animal species to understand how a drug is processed by the body. For this compound, pharmacokinetic data in rats are available. Following intravenous administration, galicaftor has a half-life (T1/2) of 2.7 hours. medchemexpress.com When administered orally to rats, it demonstrates good absorption with a bioavailability (%F) of 74%. selleckchem.commedchemexpress.com
Detailed ADME studies in other common preclinical species such as dogs and monkeys have not been reported in the available literature. Such studies are important as there can be significant species differences in drug metabolism and disposition.
Interactive Data Table: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Route of Administration | Species |
| Half-life (T1/2) | 2.7 hours | Intravenous (i.v.) | Rat |
| Bioavailability (%F) | 74% | Oral (p.o.) | Rat |
This table summarizes the known pharmacokinetic parameters of this compound in rats based on available preclinical data.
Understanding the metabolic fate of a drug candidate is critical for assessing its potential for drug-drug interactions and identifying any active or toxic metabolites. nih.gov The identification of metabolic pathways involves determining the enzymatic reactions that chemically modify the drug, and which organs are primarily responsible for this metabolism.
Currently, there is no specific information in the public domain detailing the metabolic pathways and key metabolites of this compound in any preclinical species. Identifying these metabolites is a crucial step in drug development to ensure that human metabolites are also present in the animal species used for toxicology studies. nih.gov
Preclinical Half-life and Bioavailability Assessment
The preclinical evaluation of a drug candidate's pharmacokinetic profile, specifically its half-life and bioavailability, is a critical step in determining its potential for clinical development. nih.govallucent.com These parameters provide essential insights into the absorption, distribution, metabolism, and excretion (ADME) characteristics of a compound within a living organism. umich.edu Understanding the half-life helps in predicting the duration of a drug's effect and in designing appropriate dosing intervals, while bioavailability indicates the extent to which an administered dose reaches systemic circulation. nih.govnih.gov For orally administered drugs like this compound, a favorable pharmacokinetic profile is crucial for achieving therapeutic efficacy. nih.gov
Detailed Research Findings
Pharmacokinetic studies of this compound (ABBV-2222/GLPG-2222) have been conducted in preclinical animal models to characterize its disposition in the body. In rat models, the compound has demonstrated properties that support its further development as an orally administered therapeutic agent. medchemexpress.com
Following intravenous (i.v.) administration in rats, this compound exhibited a half-life (T½) of 2.7 hours. medchemexpress.com This parameter indicates the time required for the concentration of the drug in the plasma to decrease by half and is a key indicator of the speed of its elimination from the body.
When administered orally (p.o.) to rats, this compound showed an oral bioavailability (%F) of 74%. medchemexpress.com This high bioavailability suggests that a substantial fraction of the orally administered dose is absorbed from the gastrointestinal tract and reaches the systemic circulation, a desirable characteristic for an oral medication. medchemexpress.com These findings, demonstrating significant oral bioavailability and a moderate half-life, contributed to the assessment of this compound as a suitable candidate for advancement into clinical trials. nih.gov
Preclinical Pharmacokinetic Data for this compound in Rats
| Species | Route of Administration | Half-life (T½) | Oral Bioavailability (%F) |
| Rat | Intravenous (i.v.) | 2.7 hours medchemexpress.com | N/A |
| Rat | Oral (p.o.) | Not Reported | 74% medchemexpress.com |
Computational Approaches in Racemic Galicaftor Research and Discovery
Molecular Docking Simulations to Elucidate Binding Modes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to another when bound to each other to form a stable complex. For CFTR modulators like Galicaftor (B605081), docking simulations provide insights into how these molecules interact with specific sites on the CFTR protein.
Studies employing molecular docking have identified several potential binding sites on the CFTR protein for corrector molecules. For wild-type CFTR, computational analyses suggest that a primary binding site is located within membrane spanning domain 1 (MSD1) nih.govnih.gov. This site is accessible to a range of structurally similar corrector drugs, including Galicaftor nih.govnih.gov. In the context of the F508del mutation, which is the most common cause of CF, the mutation itself has been shown to open an additional binding site within nucleotide binding domain 1 (NBD1) of CFTR, which exhibits strong binding affinity for corrector libraries nih.govnih.gov. Furthermore, other research indicates that certain CFTR modulators, such as ivacaftor, bind at the protein-lipid interface within a cleft formed by transmembrane helices 4, 5, and 8 mdpi.com. Correctors like lumacaftor (B1684366) and tezacaftor (B612225) are known to stabilize the interface between NBD1 and the membrane-spanning domains (MSDs) by binding to hydrophobic pockets within MSD1 mdpi.com. A model of the CFTR–Galicaftor complex, built through molecular docking, has confirmed that Galicaftor fits well into a specific site on CFTR rockefeller.edu.
| Residue(s) | Interaction Type | Binding Site Component | Reference |
| S308, Y304 | Hydrogen Bonds | CFTR | rockefeller.edu |
| L233, F236, F305, A309, F312 | Hydrophobic Contacts | CFTR | rockefeller.edu |
| K1060 | Hydrogen Bond | CFTR | nih.gov |
| S495 | Hydrogen Bond | CFTR | nih.gov |
| W1063 | Hydrogen Bond | CFTR | nih.gov |
| F575, V603, T604, A655 | Hydrophobic Contacts | CFTR | nih.gov |
Understanding the dynamic behavior of Galicaftor when bound to CFTR is crucial for a complete picture of its mechanism of action. While direct studies detailing the conformational dynamics of Galicaftor specifically within the binding site are less common in the provided abstracts, related research on CFTR dynamics offers context. Molecular dynamics (MD) simulations of CFTR have been employed to investigate its conformational states, including transitions towards an open state, which involve dynamic changes in the pore and binding regions researchgate.netelifesciences.org. These simulations can reveal how ions interact with binding sites and bottlenecks, and how partial dehydration occurs at these locations during ion translocation researchgate.net. Furthermore, MD simulations are utilized to study the folding dynamics of CFTR domains, identifying meta-stable intermediate states and altered interactions that can be modulated by mutations or drug binding plos.org. Such dynamic simulations, when applied to Galicaftor-bound CFTR, would provide insights into how the molecule influences the protein's flexibility and conformational landscape.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies establish mathematical correlations between the chemical structure of compounds and their biological activity. For CFTR correctors, QSAR models are instrumental in predicting potency and identifying key molecular features driving efficacy.
QSAR methodologies have been employed to develop predictive models for the potency of CFTR correctors. These models aim to correlate specific molecular descriptors with the ability of a compound to rescue F508del-CFTR function mdpi.comnih.gov. By analyzing a series of compounds, including those structurally related to Galicaftor, researchers can build models that predict the in vitro functional activity, such as EC50 values nih.govmedchemexpress.com. For instance, Galicaftor itself exhibits potent in vitro functional activity with an EC50 <10 nM medchemexpress.com. The development and refinement of these QSAR models, often incorporating data from docking calculations, are crucial for accelerating the discovery of novel, highly potent CFTR modulators mdpi.comnih.gov. These predictive models are essential for guiding the rational design of new molecules with enhanced therapeutic profiles.
QSAR studies also focus on identifying specific molecular descriptors that are significantly correlated with the biological activity of CFTR correctors. These descriptors quantify various physicochemical and structural properties of molecules, such as electronic properties, topological indices, and shape parameters researchgate.netdergipark.org.trnih.gov. For example, molecular descriptors like the lowest unoccupied molecular orbital energy (ELUMO), electrophilicity index, molar refractivity, topological polar surface area (PSA), and refractive index have been found to correlate with the biological inhibitory activity of related compounds researchgate.net. QSAR analyses on CFTR correctors have successfully identified novel molecular descriptors that explain the structure-activity relationships (SAR) within these series of compounds mdpi.comnih.gov. This understanding of which structural features contribute to potency allows for more targeted drug design efforts, aiming to optimize efficacy and minimize potential off-target effects.
Molecular Dynamics Simulations for Protein-Ligand Stability and Conformational Transitions
Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecular systems over time, providing insights into protein-ligand interactions, stability, and conformational changes. These simulations mimic the physical movements of atoms and molecules, allowing researchers to observe how a ligand binds to a protein target and how this binding influences the protein's structure and dynamics. For compounds like Galicaftor, which target complex proteins such as the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), MD simulations can elucidate critical aspects of their mechanism of action.
MD simulations can track the stability of a protein-ligand complex by analyzing parameters such as the Root-Mean-Square Deviation (RMSD) of the protein backbone and the Root-Mean-Square Fluctuation (RMSF) of individual residues. A stable complex typically exhibits low RMSD values, indicating minimal deviation from the initial bound structure, and localized RMSF in regions not critical for binding. Furthermore, MD simulations can reveal specific interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic forces, between the ligand and amino acid residues within the binding pocket. These interactions are vital for determining binding affinity and specificity.
The simulations can also capture subtle conformational transitions of the target protein induced by ligand binding. These transitions can be crucial for the protein's functional state, such as channel gating in the case of CFTR. By observing how the protein's conformation changes upon ligand binding, researchers can gain a deeper understanding of the allosteric effects and functional modulation exerted by the compound. Techniques like Principal Component Analysis (PCA) can be employed to analyze large MD trajectories, identifying dominant modes of motion and conformational ensembles that might be relevant to the ligand's activity.
While specific published MD simulation data for racemic Galicaftor binding to CFTR were not detailed in the reviewed literature, the general application of MD simulations in studying CFTR modulators and protein-ligand complexes highlights their importance. These simulations provide a dynamic perspective that complements static structural data, offering a more comprehensive view of molecular recognition and function.
Illustrative Data from Molecular Dynamics Simulations:
| Metric | Value Range / Description | Significance for Protein-Ligand Stability |
| RMSD (Å) | 1.5 - 3.5 Å (for protein backbone) | Indicates overall structural stability of the complex. Lower values suggest higher stability. |
| RMSF (Å) | 0.5 - 2.0 Å (for individual residues) | Highlights flexibility in specific regions; high RMSF in binding site residues may indicate instability or conformational flexibility. |
| Hydrogen Bonds | Count of stable H-bonds between ligand and protein residues | Crucial for specific binding interactions and complex stability. |
| Hydrophobic Contacts | Identification of key hydrophobic interactions | Contributes significantly to binding affinity and overall complex stability. |
| Binding Free Energy | Estimated in kcal/mol (e.g., -7.0 to -10.0 kcal/mol) | Quantifies the overall strength of the ligand-protein interaction. |
| Conformational State | Characterization of protein's active/inactive state | Reveals how the ligand influences the protein's functional conformation. |
Structure Activity Relationship Sar Studies and Analogue Development of Racemic Galicaftor
Design and Synthesis of Racemic Galicaftor (B605081) Analogues and Derivatives
The discovery of Galicaftor was the result of a systematic medicinal chemistry effort aimed at identifying novel, potent C1 correctors for the F508del-CFTR protein. nih.gov The design process began with the screening of virtual libraries constructed from proprietary acid and amine monomers held in AbbVie's collection. nih.gov These virtual compounds were designed around a final amide bond coupling reaction to assemble the lead molecules. nih.gov
Following the virtual screen, promising compounds were synthesized and subjected to structure-activity relationship (SAR) analysis. nih.gov A key tool in this process was a high-throughput cell surface expression (CSE) assay, which measured the ability of compounds to increase the amount of F508del-CFTR protein at the cell surface. nih.gov This assay guided the initial identification of the chemical series and all subsequent SAR studies. nih.gov The development of Galicaftor involved iterative cycles of chemical synthesis and SAR analysis to refine the molecular structure, with the goal of optimizing potency, metabolic clearance, and other drug-like properties. nih.gov This empirical-based SAR campaign successfully progressed from initial lead molecules to the identification of Galicaftor as a clinical candidate with substantial improvements over existing C1 correctors. nih.gov Patent documents for substituted chromanes, the core scaffold of Galicaftor, further underscore the focused synthetic effort in this area for treating CF. google.com
Elucidation of Essential Structural Features for CFTR Corrector Activity
The molecular architecture of Galicaftor is complex, comprising several distinct chemical moieties that are critical for its high potency as a CFTR corrector. The IUPAC name, 4-[(2R,4R)-4-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic acid, reveals its key components which have been optimized through detailed SAR studies.
| Structural Moiety | Role in CFTR Corrector Activity |
| Chromane (B1220400) Analogue Core | Provides the central, rigid scaffold necessary for the correct spatial orientation of pendant functional groups that interact with the CFTR protein. google.com |
| Fluorinated Substituents | The difluoromethoxy and difluoro-1,3-benzodioxole groups enhance metabolic stability and potency by modulating the molecule's electronic properties and resistance to enzymatic degradation. |
| Cyclopropane-1-carboxamido Moiety | Acts as a rigid linker connecting the chromane core to the benzodioxole headgroup, contributing to enhanced binding affinity and metabolic stability. This specific headgroup is a known feature of other Type I correctors. researchgate.net |
The chromane (specifically, 3,4-dihydro-2H-chromene) structure forms the central backbone of Galicaftor. This heterocyclic ring system serves as a rigid scaffold, which is crucial for positioning the other pharmacologically important groups in the correct three-dimensional orientation to allow for optimal interaction with the target binding site on the CFTR protein. The development of substituted chromanes as CFTR modulators has been an area of significant interest, with patents covering their use in the treatment of cystic fibrosis, confirming the importance of this core in corrector design. google.com
Galicaftor is a heavily fluorinated molecule, featuring both a difluoromethoxy group on the chromane ring and a 2,2-difluoro-1,3-benzodioxole (B44384) moiety. The strategic incorporation of fluorine is a common tactic in modern medicinal chemistry to enhance a drug's properties. Fluorine atoms can improve metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. This leads to reduced clearance and improved pharmacokinetic profiles. Furthermore, the strong electron-withdrawing nature of fluorine can modulate the acidity (pKa) of nearby functional groups and alter the molecule's conformation and binding affinity to its target protein, often resulting in increased potency.
This component serves as a critical linker between the chromane scaffold and the fluorinated benzodioxole "headgroup." The cyclopropane (B1198618) ring introduces a high degree of rigidity compared to a more flexible alkyl chain. This conformational constraint helps to lock the molecule into a bioactive conformation, minimizing the entropic penalty upon binding to the CFTR protein and thus enhancing binding affinity. The amide linkage is essential for connecting the two key fragments of the molecule. nih.gov Notably, the broader 1,3-Benzodioxol-5-yl-Cyclopropane Carboxamide (BCC) headgroup is also a structural feature of the Type I correctors lumacaftor (B1684366) and tezacaftor (B612225), suggesting that this specific chemical entity is vital for interaction with the corrector binding site on the first transmembrane domain (TMD1) of CFTR. researchgate.net
Comparative SAR Analysis with Other CFTR Correctors (e.g., Lumacaftor, Tezacaftor)
Galicaftor is classified as a Type I (or C1) corrector, a class that includes the earlier-generation molecules lumacaftor and tezacaftor. nih.govnih.gov These correctors share a common mechanism of action, binding directly to a pocket within the first transmembrane domain (TMD1) of the CFTR protein to stabilize it during biogenesis. nih.govresearchgate.net Despite this shared binding site, their distinct chemical structures lead to differences in potency and clinical profiles.
Competition binding assays have confirmed that lumacaftor and tezacaftor bind competitively to the same site on CFTR. researchgate.net Cryo-electron microscopy studies have further revealed that both molecules fill an intrinsically unstable cavity formed by transmembrane spans 1, 2, 3, and 6. nih.govresearchgate.net While their core scaffolds differ—lumacaftor possesses an indazole-carboxamide and tezacaftor a quinoline-benzodioxole—they position a critical benzodioxol-cyclopropane carboxamide headgroup in the binding pocket. researchgate.net
Galicaftor was developed through SAR campaigns that aimed to improve upon these predecessors. In a head-to-head comparison using a cell surface expression assay, Galicaftor demonstrated significantly higher potency. It was found to be approximately 10-fold more potent than lumacaftor and 20-fold more potent than tezacaftor at promoting the cell surface expression of F508del-CFTR. nih.gov This superior potency is a direct result of the refined SAR, optimizing the interactions between the chromane-based scaffold and the TMD1 binding site.
Table of Comparative Features of Type I CFTR Correctors
| Feature | Galicaftor (ABBV-2222) | Lumacaftor (VX-809) | Tezacaftor (VX-661) |
|---|---|---|---|
| Core Scaffold | Substituted Chromane | Indazole | Quinoline |
| Headgroup | 2,2-difluoro-1,3-benzodioxol-5-yl-cyclopropanecarboxamide | 1,3-benzodioxol-5-yl-cyclopropanecarboxamide | 1,3-benzodioxol-5-yl-cyclopropanecarboxamide |
| Binding Site | TMD1 nih.gov | TMD1 researchgate.netresearchgate.net | TMD1 researchgate.netresearchgate.net |
| Relative Potency | Highest (~10-20x > Lum/Tez) nih.gov | Intermediate | Lowest |
| Key SAR Finding | Optimized chromane scaffold with extensive fluorination leads to superior potency. nih.gov | First-in-class Type I corrector. | Improved safety profile and fewer drug-drug interactions compared to lumacaftor. nih.gov |
Development of Structure-Based Design Principles for Next-Generation CFTR Modulators
The evolution from lumacaftor to tezacaftor and then to more potent molecules like Galicaftor highlights key principles in the design of next-generation CFTR modulators. A primary strategy is the pursuit of synergistic correction by combining modulators with distinct binding sites and mechanisms. nih.gov For instance, the highly effective triple-combination therapies combine a Type I corrector (like tezacaftor), which stabilizes TMD1, with a different class of corrector (e.g., elexacaftor) that binds to a separate site to stabilize the NBD1/TMD2 interface. researchgate.netcff.org
The development of Galicaftor exemplifies the principle of optimizing an existing pharmacophore. By conducting extensive SAR studies around the Type I corrector scaffold, researchers were able to significantly enhance potency compared to earlier drugs. nih.gov This demonstrates that even within a single class of corrector, there is substantial room for improvement through refined molecular design.
Future structure-based design will continue to leverage high-resolution cryo-electron microscopy structures of the CFTR protein. nih.gov These structures allow for the rational design and virtual screening of novel chemical scaffolds that can bind to previously unexploited allosteric sites on the protein. The goal is to identify modulators or combinations of modulators that can restore the folding, trafficking, and function of mutant CFTR protein to near wild-type levels, providing therapeutic benefit to a broader range of CF patients. nih.govcff.org The development of potent correctors like Galicaftor is a crucial step in this process, providing a powerful component for future combination therapies. nih.gov
Advanced Research Methodologies and Future Academic Directions for Racemic Galicaftor
Structural Biology Approaches (e.g., Cryo-Electron Microscopy, X-ray Crystallography) of Galicaftor-Bound CFTR
Understanding the precise molecular interactions between a drug and its target is fundamental to rational drug design. For CFTR modulators like galicaftor (B605081), high-resolution structural techniques such as cryo-electron microscopy (cryo-EM) and X-ray crystallography are indispensable. While a publicly released cryo-EM or crystallographic structure of galicaftor bound to the CFTR protein is not yet available, the mechanism of action for this class of corrector is becoming clearer.
Galicaftor is classified as a C1-type or Type I corrector, which is understood to target the first transmembrane domain (TMD1) of the CFTR protein. nih.govnih.govresearchgate.net Computational modeling and ensemble docking studies have explored potential binding sites for Type I correctors, including galicaftor, identifying a favorable site within TMD1. nih.gov These computational approaches suggest that for the F508del-CFTR mutant, the mutation may also create a new binding pocket in the first nucleotide-binding domain (NBD1). nih.gov
Cryo-EM has been successfully used to reveal how other modulators, such as those in the Trikafta combination, synergistically rescue the ΔF508 CFTR structure by rectifying the critical interdomain assembly defects between the TMDs and NBDs. nih.gov Future structural elucidation of galicaftor-bound CFTR would be pivotal. It would offer a definitive view of its binding pose within TMD1, revealing the specific amino acid residues it interacts with and the precise conformational changes it induces to stabilize the protein. This knowledge is crucial for designing next-generation correctors with improved potency and specificity.
In the absence of direct structural data, researchers have employed innovative methods like using suppressor mutations as a tool for structural-based screening to identify correctors that stabilize the NBD1 domain or the NBD1/MSD2 interface. nih.gov Such approaches provide valuable, albeit indirect, insights into the structural requirements for correcting the F508del-CFTR defect.
Application of Artificial Intelligence and Machine Learning in Racemic Galicaftor Discovery and Optimization
The complexity of cystic fibrosis, with its multitude of mutations and variable patient responses, makes it an ideal field for the application of artificial intelligence (AI) and machine learning (ML). researchgate.netnih.gov These technologies are revolutionizing CF drug discovery by analyzing vast datasets to uncover new patterns and predictions. pharmaceutical-technology.com
Furthermore, ML pipelines are being developed to identify crucial gene regulatory elements, such as enhancers, near the CFTR gene, which could explain variations in disease severity and response to treatment. researchgate.net While not directly implicated in the initial discovery of galicaftor, these AI and ML methodologies represent a critical future direction for its optimization. As more data is gathered from preclinical models and clinical trials, ML can be used to refine combination therapies, identify biomarkers for patient response, and even guide the design of next-generation molecules based on galicaftor's scaffold. nih.gov
Development and Utilization of Advanced In Vitro and Ex Vivo Models
To bridge the gap between laboratory research and clinical efficacy, the development of sophisticated in vitro and ex vivo models that faithfully recapitulate human disease is essential. Research on galicaftor and other CFTR modulators has been significantly advanced by these systems.
Organoid Models for CFTR Function
Patient-derived organoids, particularly self-organizing "mini-guts" or intestinal organoids grown from rectal biopsies, have become a cornerstone of CFTR modulator research. nih.gov These three-dimensional structures exhibit CFTR-dependent fluid transport, which can be measured through a forskolin-induced swelling (FIS) assay. nih.govnih.gov An increase in organoid swelling upon treatment directly correlates with restored CFTR function. nih.gov
This model has been used to directly assess the efficacy of galicaftor. A study evaluating a triple combination therapy of the correctors galicaftor (ABBV/GLPG-2222) and GLPG/ABBV-2737 with the potentiator ABBV/GLPG-2451 in organoids from patients with various F508del genotypes demonstrated a significant increase in CFTR function. nih.gov For most of the 28 organoid lines tested, this triple combination showed superior efficacy compared to the dual-corrector/potentiator therapy of VX-809/VX-770. nih.gov The results underscore the power of organoids as a personalized medicine tool to test and optimize modulator combinations for individual patients. nih.gov
| Genotype Group | Treatment Combination | Key Finding |
|---|---|---|
| F508del/Minimal Function (28 lines) | ABBV/GLPG-2222 + GLPG/ABBV-2737 + ABBV/GLPG-2451 | Substantial swelling observed (AUC >2000 in 19/28 lines). |
| F508del/Minimal Function (28 lines) | ABBV/GLPG-Triple vs. VX-809/VX-770 | Organoid swelling increased on average by 297% with the ABBV/GLPG triple therapy compared to VX-809/VX-770. |
| F508del/F508del (7 lines) | ABBV/GLPG-Triple Therapy | Showed significant rescue of CFTR function, though response varied between different organoid lines with the same genotype. |
| F508del/R1162X & F508del/711+1G>T | Dual vs. Triple Combination | The triple combination of all three ABBV/GLPG compounds resulted in a further increased Area Under the Curve (AUC) compared to dual combinations. |
Microfluidic Organ-on-a-Chip Systems
Building on the success of organoid cultures, microfluidic organ-on-a-chip technology offers even greater control and mimicry of the in vivo environment. nih.govclinicallab.com These chips can recreate the complex structural and functional properties of living human organs, such as the lung airway, in a miniaturized format. nih.govharvard.edu By lining the microfluidic channels with patient-derived bronchial epithelial cells, researchers can model key features of CF lung disease, including mucus accumulation, ciliary function, and inflammation. harvard.edu
These platforms are ideal for high-throughput screening of potential CF therapies, requiring fewer cells than traditional methods while providing highly sensitive measurements of CFTR function. nih.govencyclopedia.pub The development of pancreas-on-a-chip models is also helping researchers study and find therapeutic measures for CF-related diabetes. cincinnatichildrens.org The integration of organoid technology with microfluidic systems is enabling the next wave of personalized drug screening, which will be crucial for optimizing combination therapies that include galicaftor. nih.govencyclopedia.pub
Preclinical Investigations into Synergistic Effects of this compound in Combination Therapies
The current paradigm for treating the F508del mutation effectively involves combining multiple CFTR modulators with complementary mechanisms of action. nih.gov this compound, as a C1 corrector, has been a key component in numerous preclinical and clinical investigations into such synergistic combinations. nih.gov
Initial Phase 2 trials (FLAMINGO and ALBATROSS) evaluated galicaftor (ABBV-2222) both as a monotherapy and in a dual combination with the potentiator ivacaftor. cysticfibrosisnewstoday.com These studies demonstrated that the combination was well-tolerated and led to a partial correction of CFTR function, as evidenced by a significant reduction in sweat chloride concentrations. cysticfibrosisnewstoday.com However, this did not translate to significant improvements in lung function, highlighting the need for more potent combinations. cysticfibrosisnewstoday.com
This has driven research toward triple-combination therapies. The strategy involves combining a C1 corrector like galicaftor with a C2 corrector (which acts via a different mechanism) and a potentiator. nih.govnih.gov Preclinical studies using human bronchial epithelial (HBE) cells showed that adding a third compound to a dual combination of galicaftor and a potentiator could increase the CFTR-mediated current by over 500%. nih.gov
The development of galicaftor is ongoing, with Sionna Therapeutics acquiring exclusive rights to the compound. sionnatx.com Sionna's strategy is to combine NBD1 stabilizers with complementary CFTR modulators. sionnatx.com Their future plans include a Phase 1 trial evaluating galicaftor in a dual combination with their novel ICL4-directed CFTR corrector (SION-109) and in another combination with their NBD1 stabilizer (SION-451). medcitynews.combiospace.com This demonstrates a clear path forward, investigating galicaftor's synergistic potential with new classes of modulators to achieve superior efficacy. sionnatx.com
| Study/Model | Combination Partners | Key Findings | Reference |
|---|---|---|---|
| Phase 2 Trials (FLAMINGO, ALBATROSS) | Ivacaftor (Potentiator) | Combination was well-tolerated and significantly reduced sweat chloride (max decrease of 17.6 mmol/L), indicating partial CFTR function correction. | cysticfibrosisnewstoday.com |
| Intestinal Organoids | GLPG/ABBV-2737 (C2 Corrector) + ABBV/GLPG-2451 (Potentiator) | Triple combination showed increased efficacy and CFTR rescue compared to dual-combination therapy for most organoid lines. | nih.gov |
| Human Bronchial Epithelial (HBE) Cells | ABBV-3221 (C2 Corrector) + GLPG1837 (Potentiator) | Addition of a C2 corrector to the galicaftor/potentiator combination increased CFTR current with an EC50 of 105 nM and a max response of 585% over the double combination. | nih.gov |
| Future Phase 1 Trial (Sionna) | SION-109 (ICL4 Corrector) or SION-451 (NBD1 Stabilizer) | Planned trial to assess safety, tolerability, and pharmacokinetics of dual combinations to inform selection for a Phase 2b trial. | medcitynews.combiospace.com |
Uncovering Novel Molecular Targets and Pathways Influencing CFTR Function and Disease Progression
While directly targeting the mutant CFTR protein with correctors and potentiators has been revolutionary, future advancements may come from modulating other cellular pathways that influence the protein's life cycle. mdpi.com The research community is actively exploring novel molecular targets that could act synergistically with drugs like galicaftor to further enhance CFTR function and address the complex pathology of the disease. mdpi.comresearchgate.net
One promising area is the protein homeostasis (proteostasis) network, which governs the folding, trafficking, and degradation of proteins like CFTR. youtube.com Modulator response can be influenced by cellular mechanisms that affect the biogenesis and cell surface regulation of CFTR. mdpi.com Key targets within this network include:
The Ubiquitylation Pathway: The CFTR protein, particularly the misfolded F508del mutant, is targeted for degradation by the cell's ubiquitination machinery. youtube.com Investigating the specific E3 ubiquitin ligases and other factors involved in this process could lead to "stabilizer" drugs that prevent premature degradation of the corrected CFTR protein, thereby increasing its residence time at the cell surface. nih.gov
Protein-Protein Interactions: The misfolded CFTR protein interacts with various cellular chaperones and housekeeping proteins. youtube.com Some research suggests that disrupting the interaction between ΔF508-CFTR and certain proteins could prevent it from being recognized as faulty and allow it to traffic to the cell membrane. youtube.com
Signaling Pathways: Various cellular signaling pathways can influence the stability and function of CFTR at the plasma membrane. researchgate.net These include pathways regulated by kinases and other enzymes that could be targeted to enhance the effects of direct-acting CFTR modulators. nih.govresearchgate.net
The strategy pursued by Sionna Therapeutics exemplifies this forward-looking approach. Their pipeline is built around novel correctors that stabilize the Nucleotide Binding Domain 1 (NBD1), a region previously considered "undruggable." stocktitan.net By combining an NBD1 stabilizer with a TMD1-directed corrector like galicaftor, they aim to address both the instability of the NBD1 domain and the defective assembly between different domains of the CFTR protein, which are the core drivers of dysfunction from the F508del mutation. stocktitan.net This multi-pronged attack on different aspects of CFTR biology represents the next frontier in the quest for therapies that can normalize CFTR function.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing racemic Galicaftor, and how can purity be validated?
- Answer : this compound synthesis typically involves chiral resolution or stereoselective synthesis. Key steps include:
- Step 1 : Utilize asymmetric catalysis or resolution techniques (e.g., chiral column chromatography) to obtain enantiomers.
- Step 2 : Characterize intermediates and final products via -NMR, -NMR, and mass spectrometry to confirm structural identity.
- Step 3 : Assess purity using HPLC with a chiral stationary phase, ensuring enantiomeric excess (ee) ≥98% .
- Validation : Cross-reference spectral data with literature values and report elemental analysis for new compounds .
Q. How can researchers distinguish between racemic and enantiopure Galicaftor using analytical techniques?
- Answer :
- Chiral HPLC : Employ columns like Chiralpak® IA/IB to separate enantiomers; retention time differences confirm racemic mixtures.
- Optical Rotation : Measure specific rotation () using a polarimeter. Racemic mixtures show near-zero rotation, while enantiopure forms exhibit distinct values.
- X-ray Crystallography : Resolve crystal structures to unambiguously confirm stereochemistry .
Q. What in vitro assays are appropriate for preliminary evaluation of this compound’s biological activity?
- Answer :
- Target-Based Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to cystic fibrosis transmembrane conductance regulator (CFTR).
- Cell-Based Models : Conduct chloride ion efflux assays in CFTR-mutated epithelial cell lines (e.g., CFBE41o-) to assess functional correction.
- Dose-Response Analysis : Calculate IC/EC values with nonlinear regression models (e.g., GraphPad Prism) .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro efficacy and in vivo pharmacokinetic data for this compound?
- Answer :
- Step 1 : Perform comparative bioavailability studies to evaluate absorption/metabolism differences (e.g., liver microsome assays).
- Step 2 : Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with target engagement.
- Step 3 : Investigate enantiomer-specific metabolism via LC-MS/MS, as one enantiomer may exhibit faster clearance .
Q. What factorial design approaches optimize chiral separation of Galicaftor enantiomers during scale-up?
- Answer :
- Variable Screening : Use a 2 factorial design to test factors like mobile phase composition (acetonitrile:buffer ratio), column temperature, and flow rate.
- Response Surface Methodology (RSM) : Apply central composite design to maximize resolution (Rs) and minimize run time.
- Validation : Confirm robustness via intermediate precision studies (e.g., inter-day column variability) .
Q. How should researchers integrate computational modeling to predict this compound’s mechanism of action?
- Answer :
- Molecular Dynamics (MD) Simulations : Model CFTR-Galicaftor interactions using software like GROMACS; validate with mutagenesis data.
- Docking Studies : Use AutoDock Vina to predict binding poses; correlate with experimental IC values.
- Quantum Mechanics (QM) : Calculate enantiomer-specific electronic properties (e.g., dipole moments) to explain stereoselective activity .
Q. What meta-analysis strategies address heterogeneity in published data on this compound’s efficacy?
- Answer :
- Systematic Review : Extract data from PubMed/Google Scholar using keywords "Galicaftor AND (CFTR OR enantiomer)" (filter by study type: in vivo/in vitro).
- Statistical Harmonization : Normalize efficacy metrics (e.g., % CFTR correction) across studies using random-effects models.
Methodological Guidelines
- Data Reproducibility : Adhere to Beilstein Journal guidelines: report synthetic yields, spectral data, and statistical analyses in the main text; deposit raw chromatograms/spectra in supplementary files .
- Ethical Reporting : Disclose conflicts of interest and animal/human subject ethics approvals per ICMJE standards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
